N~3~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a trifluoroethyl group, a pyrazole ring, and a benzisoxazole structure. The presence of trifluoromethyl groups often imparts unique chemical and physical properties, making such compounds valuable in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of N3-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine hydrochloride as the fluorine source, catalyzed by iron porphyrin.
Formation of the Benzisoxazole Ring: This can be achieved through the cyclization of ortho-nitrophenyl derivatives followed by reduction and cyclization.
Coupling Reactions: The final step involves coupling the pyrazole and benzisoxazole intermediates under suitable conditions to form the target compound.
Chemical Reactions Analysis
N~3~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of catalysts.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The trifluoroethyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Cyclization: Intramolecular cyclization reactions can be facilitated by catalysts like iodine or copper salts.
Scientific Research Applications
N~3~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated groups contribute to high thermal stability and unique electronic properties, making it useful in developing advanced materials.
Biological Studies: The compound can be used to study protein-ligand interactions and enzyme mechanisms due to its complex structure.
Mechanism of Action
The mechanism of action of N3-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, often through hydrogen bonding and hydrophobic interactions.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering their conformation and activity.
Comparison with Similar Compounds
N~3~-[1-(2,2,2-TRIFLUOROETHYL)-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can be compared with similar compounds like:
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Both compounds contain trifluoroethyl groups, but differ in their core structures and applications.
N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide: This compound shares the trifluoroethyl group but has a different functional group arrangement.
This compound stands out due to its unique combination of a pyrazole ring and a benzisoxazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)7-20-6-8(5-17-20)18-12(21)11-9-3-1-2-4-10(9)22-19-11/h5-6H,1-4,7H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPPZBMTCUPXAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CN(N=C3)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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